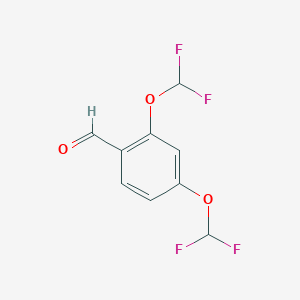

2,4-Bis(difluoromethoxy)benzaldehyde

Description

Contextualization of Difluoromethoxy-Substituted Aromatic Aldehydes in Contemporary Organic Chemistry

In modern organic chemistry, the incorporation of fluorine-containing substituents is a widely used strategy to modulate the properties of organic molecules. chemrxiv.org Among these, the difluoromethoxy group (-OCHF₂) has gained significant attention as a bioisostere of other functional groups, such as methoxy (B1213986) or hydroxyl groups, offering a unique combination of electronic and physical properties. nih.gov

Difluoromethoxy-substituted aromatic aldehydes are particularly valuable building blocks in medicinal chemistry and materials science. ontosight.aichemimpex.com The -OCHF₂ group is highly electronegative due to the presence of two fluorine atoms, which can significantly influence the electronic environment of the aromatic ring and the reactivity of the aldehyde functional group. ontosight.ai Unlike the related trifluoromethoxy (-OCF₃) group, the difluoromethoxy group retains a hydrogen atom, which allows it to act as a weak hydrogen bond donor, potentially influencing molecular conformations and intermolecular interactions.

The introduction of the -OCHF₂ group can enhance several key molecular attributes:

Lipophilicity: Fluorinated groups generally increase a molecule's lipophilicity, which can improve its ability to cross cell membranes—a critical factor in drug design. chemimpex.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Binding Affinity: The unique steric and electronic properties of the -OCHF₂ group can lead to more favorable interactions with biological targets, such as enzymes and receptors.

These characteristics make difluoromethoxy-substituted aromatic aldehydes, including 2,4-Bis(difluoromethoxy)benzaldehyde, highly sought-after intermediates for synthesizing complex, high-value molecules with tailored properties. ontosight.aichemimpex.com

Historical Trajectory and Evolution of Research on Fluorinated Benzaldehyde (B42025) Derivatives

The field of organofluorine chemistry has its roots in the early 20th century, but its application in medicinal chemistry began to accelerate significantly in the mid-1900s. The introduction of the first fluorinated pharmaceutical, fludrocortisone, in 1954 marked a turning point, demonstrating the profound impact that fluorine could have on biological activity.

Early research into fluorinated benzaldehydes focused on direct fluorination of the aromatic ring. Synthetic methods for producing simple isomers like 2,4-difluorobenzaldehyde (B74705) involved reactions such as the halogen-exchange of dichlorobenzaldehydes with alkali metal fluorides. google.comresearchgate.net These foundational compounds served as key intermediates, allowing researchers to explore the effects of fluorine substitution on the reactivity and biological applications of benzaldehyde derivatives. innospk.com

The development of more complex fluorinated substituents, such as the difluoromethoxy group, represented a significant evolution. The synthesis of difluoromethoxylated compounds initially relied on harsh reagents and conditions. However, the growing demand for these motifs, particularly in the pharmaceutical and agrochemical sectors, spurred the development of milder and more efficient synthetic methods. nih.gov Techniques for the difluoromethoxylation of phenols and hydroxybenzaldehydes were established, often using sources of difluorocarbene or reagents like chlorodifluoromethane (B1668795). googleapis.comgoogle.com Recent advancements have even explored photoredox catalysis to facilitate the radical difluoromethoxylation of arenes under mild, room-temperature conditions. rsc.org The synthesis of this compound would likely proceed via the regioselective difluoromethoxylation of 2,4-dihydroxybenzaldehyde (B120756), a process that itself has been the subject of synthetic methodology studies. nih.govgoogle.com

Overview of Key Research Domains for this compound

While specific, published research focusing exclusively on this compound as a final product is limited, its structure points to its significant potential as a specialized intermediate in several key research domains. Its utility stems from the combination of a reactive aldehyde group and the modulating effects of the two difluoromethoxy substituents.

Medicinal Chemistry: The primary application domain for this compound is in the synthesis of novel therapeutic agents. Substituted benzaldehydes are known to be precursors for a wide range of biologically active molecules. For instance, various benzaldehyde derivatives have been investigated as allosteric modulators of hemoglobin for treating sickle cell disease. google.com The aldehyde group can form Schiff base linkages with amino groups in proteins, providing a mechanism for covalent interaction. The two -OCHF₂ groups in this compound would be expected to enhance the metabolic stability and cell permeability of any derived drug candidate. It could serve as a key building block for inhibitors of gastric acid secretion, analogous to related fluoroalkoxy-substituted benzimidazoles. google.com

Agrochemicals: Similar to its role in pharmaceuticals, this compound is a valuable precursor for creating advanced agrochemicals like pesticides and herbicides. chemimpex.com The introduction of fluorinated moieties is a proven strategy for increasing the potency and stability of active ingredients in crop protection products.

Materials Science: The unique electronic properties imparted by the dual difluoromethoxy substitution make this benzaldehyde an interesting candidate for the synthesis of specialty polymers and other advanced materials. chemimpex.com It can be incorporated into polymer backbones or used to create functional coatings where properties like thermal stability and chemical resistance are desired.

The compound this compound is thus a strategic building block, enabling the synthesis of complex molecules where fine-tuning of lipophilicity, metabolic stability, and electronic properties is essential.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆F₄O₃ |

| InChI Key | VACUIYCDKQBXCB-UHFFFAOYSA-N |

| PubChem CID | 4218025 |

| Structure (SMILES) | C1=CC(=C(C=C1OC(F)F)OC(F)F)C=O |

Source: PubChem. scitoys.com

Table 2: Comparison of Fluorinated Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Features |

| -F | +0.14 | Inductively withdrawing, weakly mesomerically donating | Smallest halogen, can replace hydrogen with minimal steric impact. |

| -CF₃ | +0.88 | Strongly electron-withdrawing | Increases lipophilicity and metabolic stability. |

| -OCHF₂ | +0.49 | Electron-withdrawing, H-bond donor capability | A lipophilic hydrogen bond donor, bioisostere for hydroxyl or thiol groups. |

| -OCF₃ | +1.04 | Strongly electron-withdrawing | Highly lipophilic and metabolically stable. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACUIYCDKQBXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Difluoromethoxy Benzaldehyde

Established Synthetic Pathways via Catechol and Dihydroxybenzaldehyde Precursors

The most direct and established synthetic precursor for 2,4-Bis(difluoromethoxy)benzaldehyde is 2,4-dihydroxybenzaldehyde (B120756). This compound provides the necessary aromatic aldehyde framework with hydroxyl groups at the C2 and C4 positions, ready for etherification. While catechol (1,2-dihydroxybenzene) is a fundamental building block for phenolic compounds, its direct conversion to the target aldehyde is less common. Typically, catechol would first be converted to 2,4-dihydroxybenzaldehyde through formylation reactions, such as the Vilsmeier-Haack reaction, before undergoing difluoromethylation. conicet.gov.ar The primary focus of established pathways is the O-difluoromethylation of 2,4-dihydroxybenzaldehyde.

Halogenated fluoroacetates serve as convenient and effective precursors for generating difluorocarbene (:CF₂), the key reactive species in the synthesis of difluoromethoxyarenes. cas.cn These reagents are typically stable solids that, upon heating, undergo decarboxylation to release the carbene. orgsyn.orgwikipedia.org

Ethyl 2-chloro-2,2-difluoroacetate (B8310253) (ClCF₂COOEt) is a viable reagent for difluoromethylation. In this approach, the reaction is initiated by a base which deprotonates the hydroxyl groups of 2,4-dihydroxybenzaldehyde to form a more nucleophilic diphenoxide. The phenoxide then attacks the electrophilic difluorocarbene generated from the fluoroacetate (B1212596) precursor. While specific examples for the synthesis of this compound using this exact reagent are not extensively detailed in the literature, the mechanism is analogous to other difluoromethylating agents and is a recognized strategy in fluoro-organic chemistry.

A more widely documented and practical method for the synthesis involves sodium chlorodifluoroacetate (ClCF₂COONa). orgsyn.orgnih.gov This salt is a stable, commercially available solid that serves as an excellent source of difluorocarbene. The general mechanism involves the thermal decarboxylation of the salt in a high-boiling polar aprotic solvent. wikipedia.org

The reaction proceeds as follows:

Deprotonation : A base is used to deprotonate the two hydroxyl groups of 2,4-dihydroxybenzaldehyde, forming the corresponding dianion.

Carbene Generation : Upon heating, sodium chlorodifluoroacetate eliminates carbon dioxide and sodium chloride to generate the highly electrophilic difluorocarbene (:CF₂).

Nucleophilic Trapping : The phenoxide ions act as nucleophiles, attacking and trapping the difluorocarbene in a two-step process to form the two difluoromethoxy groups. orgsyn.org

A patent describing an analogous synthesis of 3,4-bis-(difluoro-methoxy) benzaldehyde (B42025) from 3,4-dihydroxybenzaldehyde (B13553) reports the formation of the di-substituted product as a byproduct when targeting the mono-substituted compound, illustrating the viability of this pathway. google.com By adjusting the stoichiometry of the reagents, the reaction can be driven towards the formation of the bis-difluoromethoxy product.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3,4-Dihydroxybenzaldehyde | google.com |

| Reagent | Sodium Chlorodifluoroacetate | google.com |

| Base | Sodium Carbonate (Na₂CO₃) | google.com |

| Solvent | N,N-Dimethylformamide (DMF) | google.com |

| Temperature | 80 °C | google.com |

| Reaction Time | 6 hours | google.com |

| Observed Products | Mono- and Di-substituted benzaldehydes | google.com |

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The choice of base, solvent, temperature, and stoichiometry of the reagents are all critical factors.

The presence of a base is essential for the difluoromethylation of phenolic compounds. Its primary role is to deprotonate the hydroxyl groups, converting them into phenoxides. Phenoxides are significantly more nucleophilic than the corresponding neutral phenols and are thus able to efficiently trap the electrophilic difluorocarbene intermediate.

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are commonly used bases for this transformation due to their moderate basicity, low cost, and good solubility in polar aprotic solvents like DMF. google.comgoogleapis.comresearchgate.net

The stoichiometry of the base is crucial. At least two equivalents of the base are required to deprotonate both hydroxyl groups of 2,4-dihydroxybenzaldehyde to facilitate the formation of the bis-substituted product. An excess of the base is often used to drive the reaction to completion.

| Base | Key Characteristics | Typical Application |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Slightly stronger base than Na₂CO₃, good solubility in DMF. | Widely used in Williamson ether synthesis and related alkylations of phenols. googleapis.comresearchgate.net |

| Sodium Carbonate (Na₂CO₃) | Cost-effective and effective for deprotonating phenols. | Used in the synthesis of difluoromethoxyarenes from dihydroxy precursors. google.com |

The choice of solvent is critical for the success of the difluoromethylation reaction. N,N-Dimethylformamide (DMF) is the most commonly employed solvent for several key reasons:

High Polarity : As a polar aprotic solvent, DMF effectively dissolves the phenolic substrate, the inorganic base, and the ionic phenoxide intermediates formed during the reaction. nih.gov

High Boiling Point : DMF has a high boiling point (153 °C), which allows the reaction to be conducted at the elevated temperatures (typically 80-120 °C) required for the thermal decomposition of sodium chlorodifluoroacetate into difluorocarbene. orgsyn.orggoogle.com

Reaction Participant : Beyond its role as a solvent, DMF can act as a stabilizer for charged intermediates and, in some chemical transformations, can even serve as a source for various functional groups, although in this specific reaction its primary role is as a high-boiling polar medium. nih.gov

The combination of a stable difluorocarbene precursor like sodium chlorodifluoroacetate, an appropriate base such as potassium or sodium carbonate, and a high-boiling polar aprotic solvent like DMF provides a robust and reliable system for the synthesis of this compound from its dihydroxy precursor.

Optimization of Reaction Parameters and Reagent Systems

Control of Temperature and Reaction Duration for Yield and Selectivity

The temperature and duration of the reaction are critical parameters that significantly influence the yield and selectivity of the synthesis of this compound. Precise control over these factors is necessary to maximize the formation of the desired product while minimizing the occurrence of side reactions.

The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures, typically in the range of 100-120°C. orgsyn.org The reaction temperature must be carefully maintained within this optimal window. Insufficient temperature will lead to a slow rate of difluorocarbene formation and incomplete conversion of the starting material. Conversely, excessively high temperatures can promote the decomposition of the reagent and the product, as well as increase the likelihood of undesired side reactions.

The reaction duration is also a crucial factor. The reaction needs to be monitored to determine the point of maximum conversion of the starting material and the formation of the bis-difluoromethylated product. Prolonged reaction times, even at the optimal temperature, can lead to the formation of byproducts. In some difluoromethylation reactions, controlling the temperature has been shown to be a method for achieving selective mono- or bis-difluoromethylation, with lower temperatures favoring the mono-substituted product. rsc.org Therefore, for the synthesis of the bis-substituted product, maintaining the optimal temperature for a sufficient duration is key.

Table 1: Illustrative Impact of Temperature and Duration on Difluoromethylation Yield

| Entry | Temperature (°C) | Duration (h) | Predominant Product |

| 1 | 80 | 4 | Mono-difluoromethylated intermediate |

| 2 | 120 | 2 | Mixture of mono- and bis-difluoromethylated products |

| 3 | 120 | 8 | This compound |

| 4 | 150 | 8 | Increased byproduct formation |

Note: This table is illustrative and based on general principles of O-difluoromethylation reactions. Actual results for the synthesis of this compound may vary.

Advanced Difluoromethylation Techniques Applicable to this compound Synthesis

Beyond classical methods, several advanced techniques in fluorine chemistry could be applied to the synthesis of this compound, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Methods for Fluorine Incorporation

Transition metal catalysis has emerged as a powerful tool for the formation of C-F bonds. While direct catalytic O-difluoromethylation of phenols is an area of ongoing research, related transition metal-catalyzed cross-coupling reactions could be envisioned as an alternative pathway. For instance, methods involving palladium or nickel catalysts have been developed for the difluoromethylation of aryl halides and other pre-functionalized aromatic compounds. nih.gov A hypothetical route could involve the conversion of the hydroxyl groups of 2,4-dihydroxybenzaldehyde to more reactive leaving groups, followed by a transition metal-catalyzed cross-coupling with a suitable difluoromethylating agent.

Development and Application of Novel Difluoromethylation Reagents

The development of new difluoromethylating reagents is a very active area of research. One notable class of reagents is S-(difluoromethyl)diarylsulfonium salts. These reagents can act as electrophilic difluoromethyl sources under photoredox catalysis, providing a mild and efficient method for the difluoromethylation of various nucleophiles, including phenols. The application of such reagents could offer an alternative to the high-temperature conditions required for difluorocarbene generation from chlorodifluoroacetate.

Deoxyfluorination Reactions of Aldehyde Functional Groups

Deoxyfluorination reactions are primarily used to convert carbonyl compounds, including aldehydes, into difluoromethyl groups. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. It is crucial to distinguish this from the desired O-difluoromethylation of the hydroxyl groups. In the context of synthesizing this compound, deoxyfluorination of the aldehyde functional group would be an undesired side reaction. The stability of the aldehyde group under the conditions used for O-difluoromethylation is a critical consideration. The choice of reagents and reaction conditions must be carefully selected to favor the reaction at the hydroxyl groups while preserving the aldehyde functionality.

Use of Fluoroalkyl Amino Reagents (FARs) in Related Fluoroalkylation

Fluoroalkyl amino reagents (FARs) are another class of versatile reagents used in fluorination reactions. While their primary application is often in deoxyfluorination, their reactivity can be tuned for other transformations. The development of FARs for O-difluoromethylation of phenols could provide a valuable alternative to existing methods.

Industrial-Scale Synthesis Considerations and Process Chemistry for this compound

The industrial-scale synthesis of this compound would require careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

The choice of difluoromethylating agent is a primary concern. While chlorodifluoromethane (B1668795) has been historically used for large-scale difluoromethylations, its ozone-depleting properties have led to a search for more environmentally friendly alternatives. rsc.org Sodium chlorodifluoroacetate is a more attractive option due to its stability, availability, and lower environmental impact. orgsyn.orgorgsyn.org

Process safety is paramount, especially when dealing with reactions that can be exothermic. The thermal decarboxylation of sodium chlorodifluoroacetate needs to be carefully controlled to manage heat evolution and prevent runaway reactions. rsc.org Continuous flow chemistry could offer significant advantages in this regard, allowing for better temperature control and safer handling of reactive intermediates.

Optimization of the reaction conditions, including solvent selection, base, and catalyst (if any), is crucial for maximizing yield and minimizing waste. The regioselective alkylation of 2,4-dihydroxybenzaldehyde can be challenging, with the potential for the formation of mono-alkylated and other byproducts. nih.gov Developing a robust process that consistently favors the formation of the desired bis-difluoromethylated product is essential for industrial production.

Downstream processing, including product isolation and purification, also needs to be efficient and scalable. The development of a purification method that effectively removes unreacted starting materials, mono-substituted intermediates, and other impurities is critical for obtaining a high-purity final product.

Strategies for Process Efficiency and Scalability Enhancement

The industrial production of this compound necessitates a focus on process efficiency and scalability to ensure economic viability and consistent product quality. Key strategies revolve around optimizing reaction conditions, managing stoichiometry, and streamlining downstream processing.

Optimization of Reaction Parameters:

The efficiency of the bis-difluoromethylation of 2,4-dihydroxybenzaldehyde is highly dependent on several parameters. The choice of base, solvent, temperature, and pressure can significantly impact reaction kinetics, yield, and selectivity. Strong bases are generally required to deprotonate the phenolic hydroxyls, with alkali metal hydroxides or carbonates being common choices. The solvent system must be able to dissolve the reactants and withstand the reaction conditions, with polar aprotic solvents often favored.

Temperature control is critical. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts and decomposition of the aldehyde functionality. Therefore, a careful balance must be struck to maximize the formation of the desired product.

Stoichiometric Control and Byproduct Minimization:

Precise control over the stoichiometry of the reactants is crucial for maximizing the yield of the bis-difluoromethylated product and minimizing the formation of the mono-difluoromethylated intermediate and other impurities. Inadequate amounts of the difluoromethylating agent will result in incomplete conversion, while a large excess can lead to waste and increased purification costs.

The primary byproducts in this reaction are typically the mono-difluoromethylated isomers, 2-hydroxy-4-(difluoromethoxy)benzaldehyde and 4-hydroxy-2-(difluoromethoxy)benzaldehyde. The formation of these can be minimized by optimizing the reaction conditions to favor the second difluoromethylation step.

Downstream Processing and Purification:

The scalability of the synthesis is also heavily influenced by the efficiency of the downstream processing. This includes quenching the reaction, separating the product from the reaction mixture, and purification. Extraction and distillation are common techniques employed. The development of a robust purification method, such as crystallization, is essential for obtaining a high-purity final product on a large scale. The physical properties of this compound, such as its boiling and melting points, will dictate the most suitable purification strategy.

A comparative overview of potential process parameters for the synthesis of this compound is presented in the table below, based on analogous difluoromethylation reactions of dihydroxyaromatic compounds.

| Parameter | Batch Processing Considerations | Potential for Scalability Enhancement |

| Difluoromethylating Agent | Chlorodifluoromethane (gas), Sodium chlorodifluoroacetate (solid) | Use of more easily handled solid reagents can simplify material handling on a large scale. |

| Base | Potassium Carbonate, Sodium Hydroxide | Optimization of base strength and solubility for efficient and selective reaction. |

| Solvent | DMF, NMP, Acetonitrile | Selection of a solvent that allows for high reactant concentration and easy recovery/recycling. |

| Temperature | 80-120 °C | Precise temperature control to minimize byproduct formation and ensure consistent reaction rates. |

| Pressure | Atmospheric or elevated (if using gaseous reagents) | Use of sealed reactors for reactions involving gaseous reagents to ensure efficient utilization. |

| Purification | Distillation, Crystallization, Chromatography | Development of a scalable crystallization process to avoid costly and time-consuming chromatography. |

Exploration of Continuous Flow Reactor Technologies in Production

The adoption of continuous flow reactor technologies offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. Flow chemistry involves pumping reagents through a heated and pressurized tube or a microreactor, providing precise control over reaction parameters.

Enhanced Safety and Heat Transfer:

The difluoromethylation reaction can be exothermic, and the use of gaseous reagents like chlorodifluoromethane at elevated temperatures and pressures poses safety risks in large-scale batch reactors. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, enabling better temperature control and mitigating the risk of thermal runaways. This inherent safety feature is a major driver for the adoption of flow technology in industrial processes.

Improved Mixing and Reaction Control:

In a continuous flow setup, reagents are mixed efficiently at the micro-level, leading to more uniform reaction conditions and potentially faster reaction times compared to batch processes where mixing can be less efficient, especially at larger scales. The precise control over residence time in a flow reactor allows for the optimization of the reaction to maximize the yield of the desired bis-difluoromethylated product while minimizing the formation of the mono-substituted intermediates.

Scalability and Automation:

Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. Instead of designing larger and more complex reactors, the production capacity can be increased by running the flow reactor for longer periods or by "numbering-up," which involves using multiple reactors in parallel. This approach avoids the challenges associated with heat and mass transfer in large batch vessels. Furthermore, continuous flow systems are well-suited for automation, allowing for consistent production with minimal manual intervention.

The table below outlines the potential benefits of employing continuous flow technology for the synthesis of this compound compared to traditional batch production.

| Feature | Batch Production | Continuous Flow Production |

| Safety | Higher risk of thermal runaway with exothermic reactions. | Enhanced safety due to superior heat transfer and smaller reaction volumes. |

| Heat Transfer | Limited by the surface area of the reactor. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mixing | Can be inefficient, leading to localized "hot spots" and side reactions. | Highly efficient and rapid mixing, leading to better reaction control. |

| Scalability | Challenging due to heat and mass transfer limitations. | More straightforward scalability by extending run time or numbering-up. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Product Consistency | Can vary between batches. | High batch-to-batch consistency and product quality. |

Chemical Reactivity and Transformations of 2,4 Bis Difluoromethoxy Benzaldehyde

Electrophilic Aromatic Substitution Reactions of 2,4-Bis(difluoromethoxy)benzaldehyde

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing effects of the existing substituents. The aldehyde group (-CHO) is a deactivating group and directs incoming electrophiles to the meta positions (positions 3 and 5). Conversely, the difluoromethoxy groups (-OCHF₂) are ortho, para-directors. While the fluorine atoms make these groups strongly electron-withdrawing by induction, the oxygen's lone pairs can participate in resonance, directing substitution to the positions ortho and para to themselves.

In the case of this compound, the directing effects are as follows:

Aldehyde (-CHO at C1): Directs to C3 and C5.

2-OCHF₂ group: Directs to C3 and C6.

4-OCHF₂ group: Directs to C3 and C5.

The cumulative effect suggests that positions 3, 5, and 6 are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

While specific nitration studies on this compound are not detailed in the available literature, the regioselectivity can be predicted based on the analysis of related compounds. Research on the nitration of other benzaldehydes containing difluoromethoxy groups demonstrates the strong directing influence of these substituents. semanticscholar.org

For instance, the nitration of the isomeric compound, 3,4-Bis(difluoromethoxy)benzaldehyde, proceeds smoothly at 5–10 °C to yield a single product, 3,4-Bis(difluoromethoxy)-6-nitrobenzaldehyde. semanticscholar.org In this case, the substitution occurs at the position that is para to the C3-difluoromethoxy group and ortho to the C4-difluoromethoxy group, a position activated by both groups. This result highlights that the directing effect of the difluoromethoxy groups can override the deactivating nature of the aldehyde and dictate the position of substitution.

For this compound, the potential sites for nitration are positions 3, 5, and 6.

Position 3: Activated by both the C2 and C4 difluoromethoxy groups, but is sterically hindered between two substituents and is meta to the deactivating aldehyde group.

Position 5: Activated by the C4-difluoromethoxy group and is also meta to the aldehyde.

Position 6: Activated by the C2-difluoromethoxy group.

Based on the outcomes for related isomers, substitution is most likely to occur at the positions strongly activated by the difluoromethoxy groups, with position 5 or 6 being the probable major products.

Reaction conditions, particularly temperature, can significantly influence the product distribution in the nitration of aromatic aldehydes. A notable side reaction is ipso-substitution, where the aldehyde group itself is replaced by a nitro group. This phenomenon is observed in the nitration of benzaldehydes where a difluoromethoxy group is in the para-position to the aldehyde. researchgate.netnuph.edu.ua

Studies on p-difluoromethoxybenzaldehyde show that the ratio of the desired nitrated aldehyde to the ipso-substitution by-product is temperature-dependent. At lower temperatures, the standard nitration is favored, while at higher temperatures, the proportion of the ipso-product increases.

| Temperature (°C) | Normal Nitration Product (%) | Ipso-Substitution Product (%) |

|---|---|---|

| 0–5 | ~91% | ~9% |

| 15–20 | ~80% | ~20% |

Conversely, the nitration of 3,4-Bis(difluoromethoxy)benzaldehyde at 5–10 °C was reported to proceed without the formation of ipso-substitution products, yielding only the 6-nitro derivative. semanticscholar.org This suggests that the electronic environment created by multiple difluoromethoxy groups and their specific arrangement on the ring can suppress this side reaction under controlled temperature conditions.

Specific experimental data on the halogenation (e.g., bromination or chlorination) of this compound is not extensively documented. However, the regiochemical outcome can be predicted based on the principles of electrophilic aromatic substitution. The reaction would involve treating the benzaldehyde with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

The regioselectivity would be determined by the same competing directing effects observed in nitration. The difluoromethoxy groups would direct the incoming halogen to positions 3, 5, and 6, while the aldehyde group directs to positions 3 and 5. The outcome would likely be a mixture of isomers, with the distribution depending on the steric bulk of the halogen and the precise reaction conditions. Given the activating power of the difluoromethoxy groups, substitution at positions 5 and 6 would be the most probable result.

Nitration Studies on the Aromatic Ring System

Carbonyl Group Transformations of the Benzaldehyde Moiety

The aldehyde functional group is a key site for chemical transformations, allowing for its conversion into a variety of other functional groups.

The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 2,4-Bis(difluoromethoxy)benzoic acid, is a fundamental and efficient transformation. This reaction is common for a wide range of substituted aromatic aldehydes and can be achieved using various oxidizing agents. rsc.org The reaction is typically high-yielding and tolerant of many other functional groups on the aromatic ring.

Several modern and effective reagents are available for this conversion, often working under mild conditions.

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat | A strong, classic oxidant. |

| Hydrogen Peroxide (H₂O₂) | Basic conditions (e.g., NaOH) | A "green" oxidant, with water as the only by-product. |

| Oxone® (Potassium peroxymonosulfate) | Aqueous or organic solvent | A versatile and stable solid oxidant. |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger | Highly selective for aldehydes, avoids over-oxidation. |

The resulting 2,4-Bis(difluoromethoxy)benzoic acid is a valuable synthetic intermediate, as the carboxylic acid group can be further modified into esters, amides, or acid chlorides.

Reductive Conversions to Alcohol Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2,4-bis(difluoromethoxy)phenyl)methanol. This transformation is a fundamental process in organic synthesis, converting the electrophilic carbonyl carbon into a hydroxyl-bearing methylene group.

Common laboratory reducing agents are effective for this conversion. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes and ketones. chemguide.co.uk It is typically employed in alcoholic solvents like methanol or ethanol. chemguide.co.uk A more potent reducing agent, lithium aluminum hydride (LiAlH₄), also achieves this reduction with high efficiency. chemguide.co.ukchadsprep.com Due to its higher reactivity and violent reaction with protic solvents like water and alcohols, LiAlH₄ reactions are conducted in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uk

The general scheme for this reduction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 1: Common Reagents for the Reduction of Benzaldehydes to Benzyl Alcohols

| Reagent | Typical Solvent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | Primary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF (anhydrous) | Room Temperature, followed by aqueous/acidic workup | Primary Alcohol |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Varies (e.g., Pd/C, PtO₂, Raney Ni), elevated pressure may be needed | Primary Alcohol |

This table presents generalized information for the reduction of benzaldehydes.

Condensation Reactions with Diverse Nucleophiles

The carbonyl carbon of this compound is electrophilic and readily undergoes condensation reactions with a wide range of nitrogen-based nucleophiles. These reactions typically involve the initial formation of a hemiaminal intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (imine or a related derivative). mediresonline.org

Similarly, condensation with hydrazine (NH₂-NH₂) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) will yield the corresponding hydrazone derivatives. These reactions are valuable for the synthesis of various heterocyclic compounds.

Table 2: Formation of Oxime Derivatives from Substituted Benzaldehydes

| Aldehyde | Reagent | Base/Solvent | Product | Reference |

| Benzaldehyde | Hydroxylamine hydrochloride | Base | Benzaldehyde oxime | wikipedia.org |

| 4-Nitrobenzaldehyde | Hydroxylamine hydrochloride | Mineral water/Methanol | 4-Nitrobenzaldehyde oxime | ias.ac.in |

| General Aromatic Aldehydes | Hydroxylamine hydrochloride | NaOH / H₂O/EtOH | Aromatic Oxime | rsc.org |

This table illustrates the general reaction for oxime formation using various benzaldehydes as examples.

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. mediresonline.org this compound can serve as the aldehyde component in this reaction, condensing with various aliphatic or aromatic primary amines to yield a diverse range of Schiff base derivatives. The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. semanticscholar.orgconicet.gov.ar

The general procedure involves refluxing the aldehyde and the primary amine in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid like acetic acid. mediresonline.orgconicet.gov.ar The resulting imine product often precipitates from the solution upon cooling or addition of water. conicet.gov.ar The presence of the electron-withdrawing difluoromethoxy groups on the aromatic ring may influence the reaction rate but is not expected to prevent the formation of the imine bond.

Table 3: Representative Schiff Base Synthesis from Aldehydes

| Aldehyde Component | Amine Component | Solvent/Catalyst | Product Type |

| 2,4-Dihydroxybenzaldehyde (B120756) | Various primary amines | Ethanol / Reflux | Substituted Imine |

| Benzaldehyde Derivatives | para-Aminophenol | Methanol / Acetic Acid | N-(aryl)-imine |

| Salicylaldehyde Derivatives | Amino Acids | Ethanol / Acetic Acid | N-substituted Imine with carboxylic acid moiety |

This table provides examples of Schiff base formation using analogous aldehyde compounds. mediresonline.orgsemanticscholar.orgconicet.gov.ar

Nucleophilic and Electrophilic Substitutions on the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the formyl (-CHO) group and the two difluoromethoxy (-OCHF₂) groups. libretexts.org

In electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the directing effects of the substituents must be considered.

The aldehyde group is a meta-director. libretexts.org

The alkoxy-type difluoromethoxy groups are ortho- and para-directors.

The positions on the ring are influenced as follows:

Position 5: Is meta to the aldehyde and ortho to the 4-OCHF₂ group.

Position 6: Is ortho to the aldehyde and meta to both OCHF₂ groups.

Position 3: Is ortho to the 2-OCHF₂ group and meta to the 4-OCHF₂ group.

The powerful deactivating nature of these groups suggests that forcing conditions would be required for electrophilic substitution. The precise location of substitution would depend on the specific reaction, but the conflict between the directing effects makes predicting the major product complex without experimental data.

Conversely, the strong electron-withdrawing character of the substituents makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) , provided a suitable leaving group (like a halogen) is present on the ring. masterorganicchemistry.comlibretexts.org The electron-withdrawing groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com For an SₙAr reaction to occur, the leaving group would need to be positioned ortho or para to one or more of the deactivating groups. libretexts.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. mdpi.com Substituted benzaldehydes are common components in many well-known MCRs. This compound can serve as the aldehyde component in these reactions, leading to the synthesis of complex heterocyclic structures bearing the 2,4-bis(difluoromethoxy)phenyl moiety.

Notable examples of such reactions include:

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.com Using this compound in this reaction would yield a dihydropyrimidinone with the substituted phenyl group at the 4-position of the heterocycle. nih.govnih.gov

Hantzsch Pyridine Synthesis: In its classic form, this reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine derivative. researchgate.netmdpi.com These compounds can subsequently be oxidized to the corresponding pyridine.

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.combeilstein-journals.org It allows for the rapid assembly of peptide-like structures.

Table 4: Potential Multi-Component Reactions with this compound

| Reaction Name | Other Key Reactants | Resulting Heterocyclic Core |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Synthesis | β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridine |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

This table outlines the potential application of this compound as the aldehyde component in major MCRs.

Derivatization Pathways for the Creation of Complex Molecular Architectures

The varied reactivity of this compound makes it a versatile building block for synthesizing more complex molecules. The transformations discussed provide clear pathways for its elaboration.

Reduction and Subsequent Reactions: The primary alcohol formed from the reduction of the aldehyde can be further functionalized. For example, it can be converted into a halide (e.g., using SOCl₂ or PBr₃) to create a reactive benzylic halide, which is a substrate for nucleophilic substitution reactions to form ethers, esters, amines, and nitriles.

Condensation as a Gateway to Heterocycles: The formation of Schiff bases, oximes, and hydrazones provides intermediates for the synthesis of various nitrogen-containing heterocycles. For instance, hydrazones can be used in the Fischer indole synthesis or in the synthesis of pyrazoles.

Multi-Component Reactions for Library Synthesis: The use of this compound in MCRs like the Biginelli or Hantzsch reactions allows for the direct incorporation of the bis(difluoromethoxy)phenyl group into druglike heterocyclic scaffolds. nih.govnih.gov These scaffolds can then be further modified, for example, through Suzuki or Liebeskind–Srogl coupling reactions on the heterocyclic core, to rapidly generate libraries of complex molecules for screening purposes. nih.gov

The presence of the two difluoromethoxy groups is significant, as this motif is increasingly used in medicinal chemistry as a bioisostere for other functional groups, potentially improving metabolic stability and pharmacokinetic properties. Therefore, the derivatization of this compound provides a direct route to novel and potentially bioactive compounds.

Applications of 2,4 Bis Difluoromethoxy Benzaldehyde in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Pharmaceutical Chemistry Research

In the field of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate their physicochemical and biological properties. 2,4-Bis(difluoromethoxy)benzaldehyde serves as a key intermediate, providing a scaffold that combines the benefits of fluorine substitution with the synthetic versatility of a benzaldehyde (B42025).

Phosphodiesterase 4 (PDE4) is a crucial enzyme in inflammatory pathways, making it a significant target for the treatment of inflammatory diseases. The benzimidazole scaffold is a core structural component in a number of developed PDE4 inhibitors nih.gov. The synthesis of these inhibitors often involves the condensation of a substituted o-phenylenediamine with an aromatic aldehyde researchgate.net.

This compound is positioned as a valuable precursor in this context. Its reaction with an o-phenylenediamine derivative can proceed via an oxidative cyclocondensation to form the core benzimidazole ring system. The difluoromethoxy substituents from the aldehyde are incorporated into the final structure, potentially enhancing the inhibitory activity and pharmacokinetic profile of the resulting compound. This synthetic approach offers a direct pathway to novel, highly fluorinated PDE4 inhibitor candidates.

| Starting Material | Reaction Type | Resulting Core Structure | Potential Application |

|---|---|---|---|

| This compound | Condensation with o-phenylenediamine | 2-(2,4-bis(difluoromethoxy)phenyl)-1H-benzo[d]imidazole | PDE4 Inhibitor Intermediate |

The development of drug analogues is a fundamental aspect of medicinal chemistry, aimed at optimizing lead compounds to improve efficacy, selectivity, and metabolic stability. The difluoromethoxy group is particularly valued for its ability to act as a bioisostere of other functional groups while increasing lipophilicity and resistance to metabolic degradation fu-berlin.de.

This compound is an excellent starting material for creating diverse libraries of pharmacological analogues. The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations to connect the fluorinated phenyl ring to other molecular fragments. This allows researchers to systematically modify structures and study structure-activity relationships (SAR).

| Reaction of Aldehyde Group | Resulting Structure/Functional Group | Relevance in Medicinal Chemistry |

|---|---|---|

| Reductive Amination | Substituted Benzylamines | Core structure in numerous APIs |

| Wittig/Horner-Wadsworth-Emmons Reaction | Stilbenes (Diphenylethylenes) | Scaffolds for kinase inhibitors, anticancer agents |

| Grignard/Organolithium Addition | Secondary Alcohols | Precursors for a wide range of functional groups |

| Condensation Reactions | Imines, Hydrazones, Heterocycles | Bioactive heterocyclic compounds |

Diphenylethylene, or stilbene, is a core structure found in a variety of biologically active compounds, including promising candidates for cancer therapy. The synthesis of stilbene derivatives is most commonly achieved through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, where an aldehyde is a key reactant fu-berlin.denih.govtamu.edu.

This compound serves as an ideal building block for one of the aromatic rings in the stilbene scaffold. By reacting it with a suitable phosphorus ylide or phosphonate carbanion, a new carbon-carbon double bond is formed, yielding a stilbene derivative bearing the two difluoromethoxy groups wikipedia.orgnrochemistry.comorganic-chemistry.org. These fluorine-containing substituents can significantly influence the biological activity and pharmacokinetic properties of the resulting diphenylethylene compound. The HWE reaction, in particular, is noted for its ability to produce E-alkenes (trans-stilbenes) with high stereoselectivity, which is often crucial for biological function wikipedia.orgalfa-chemistry.com.

Utility in Agrochemical Research and Development

The introduction of fluorine into molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of pesticides and herbicides nih.govchemcess.com. The unique properties of fluorine can increase a compound's metabolic stability, binding affinity to target sites, and lipophilicity, which aids in transport across biological membranes nih.gov.

The two difluoromethoxy groups in this compound are key to its utility in agrochemical synthesis. These groups significantly alter the electronic nature of the aromatic ring and provide steric bulk. The incorporation of such fluorinated moieties into an agrochemical's structure can lead to several advantages:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy groups resistant to cleavage by metabolic enzymes in plants, insects, or soil microbes. This leads to a longer-lasting effect.

Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its uptake through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects nih.gov.

Modulated Binding Affinity: The electronic effects of the difluoromethoxy groups can alter how the molecule interacts with its biological target, potentially leading to higher potency.

| Property Imparted by -OCHF₂ Groups | Effect on Agrochemical Performance |

|---|---|

| High C-F Bond Strength | Increased resistance to metabolic degradation, longer persistence. |

| Increased Lipophilicity | Enhanced absorption through plant/insect cuticles. |

| Electron-Withdrawing Nature | Modulation of binding affinity to target enzymes or receptors. |

This compound is a valuable fluorinated building block for the construction of novel agrochemical precursors alfa-chemistry.com. Many potent agrochemicals are based on heterocyclic scaffolds, such as pyrimidines, thiazoles, and pyrazoles nih.govwikipedia.org. The aldehyde functionality is a cornerstone of heterocyclic synthesis, often participating in condensation reactions with amines, ureas, or other nucleophiles to form these ring systems researchgate.netchemcess.com.

For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, produces dihydropyrimidinones, a class of compounds with known biological activities researchgate.net. Using this compound in such reactions allows for the direct incorporation of the fluorinated moiety into the final heterocyclic product. This provides a direct and efficient route to novel, highly fluorinated potential agrochemicals, bypassing the need for late-stage fluorination which can be technically challenging.

| Precursor | Condensation Partner(s) | Resulting Agrochemical Scaffold |

|---|---|---|

| This compound | Amine/Ammonia derivatives | Imines, Azines |

| This compound | Ethyl acetoacetate + Urea/Thiourea | Dihydropyrimidinones/thiones |

| This compound | Hydrazine derivatives | Hydrazones, Pyrazoles |

The presence of two difluoromethoxy groups on the benzaldehyde structure suggests potential for unique reactivity and application due to the electron-withdrawing nature and lipophilic properties of the -OCHF₂ group. In materials science, such fluorinated moieties can impart desirable characteristics to polymers and other materials, including enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Similarly, in organic synthesis, the aldehyde function combined with the difluoromethoxy substituents could be exploited for the construction of complex molecular architectures.

However, without specific documented research, any discussion on the application of this compound in the requested areas would be speculative. The scientific community has extensively studied related compounds, such as various monofluorinated, difluorinated, and other substituted benzaldehydes, for these purposes. It is possible that this compound is a more specialized or less explored intermediate.

Therefore, this article cannot provide detailed sections on its application in materials science for functionalized building blocks or the development of new synthetic methodologies featuring this specific compound, as per the user's strict outline, due to the absence of sufficient primary and secondary research data.

Computational and Theoretical Investigations of 2,4 Bis Difluoromethoxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 2,4-Bis(difluoromethoxy)benzaldehyde would provide significant insights into its geometry, stability, and reactivity.

The electronic structure would be characterized by the distribution of electron density. The electronegative oxygen and fluorine atoms of the difluoromethoxy groups, along with the oxygen of the aldehyde group, would create regions of high electron density, making them potential sites for electrophilic attack.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as direct studies on this compound are not available.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Aldehyde) | ~1.21 Å |

| C-O Bond Length (Difluoromethoxy) | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| C-C Bond Length (Aromatic) | ~1.39 - 1.41 Å |

| OCC Angle (Aldehyde) | ~120° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons. The LUMO is likely to be centered on the electron-deficient aldehyde group and the aromatic ring, influenced by the electron-withdrawing difluoromethoxy groups. The presence of these electron-withdrawing groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as direct studies on this compound are not available.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ2 / (2η).

The presence of two electron-withdrawing difluoromethoxy groups would likely increase the electrophilicity of the benzaldehyde ring, making it more susceptible to nucleophilic attack.

Intermolecular and Intramolecular Interactions

The difluoromethoxy group (–OCHF2) is of particular interest due to its ability to act as a "lipophilic hydrogen bond donor". nih.govekb.egresearchgate.netnih.gov The hydrogen atom in the CHF2 group is polarized by the adjacent fluorine atoms, enabling it to participate in weak hydrogen bonding interactions. nih.gov This is a significant property in medicinal chemistry, as it can mimic the hydrogen bonding of hydroxyl or thiol groups while increasing lipophilicity. nih.govekb.egresearchgate.netnih.gov Computational studies can quantify the strength of these potential hydrogen bonds with various acceptor atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

An NBO analysis of this compound would reveal the nature of the chemical bonds (e.g., σ and π bonds) and the hybridization of the atoms. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy associated with electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as direct studies on this compound are not available.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(O) of OCHF2 | π(C-C) of aromatic ring | 5 - 15 |

| LP(O) of CHO | π(C-C) of aromatic ring | 2 - 8 |

| π(C-C) of aromatic ring | π*(C=O) of CHO | 15 - 25 |

Conformational Analysis and Tautomeric Stability Studies

Theoretical studies on substituted benzaldehydes indicate that the planarity of the aldehyde group with the benzene ring is a critical factor. ias.ac.in For ortho-substituted benzaldehydes, two primary planar conformations are possible: s-cis and s-trans, referring to the orientation of the aldehyde's carbonyl group relative to the ortho substituent. ias.ac.in In the case of this compound, the key interaction is with the difluoromethoxy group at the 2-position. The conformational preference is influenced by a balance of steric hindrance and electrostatic interactions, such as dipole-dipole forces and potential weak hydrogen bonds. beilstein-journals.org

The difluoromethoxy group, with its electronegative fluorine atoms, can significantly influence the conformational landscape. nih.gov Studies on related fluorinated compounds show that intramolecular interactions, such as those between the hydrogen of the -OCHF₂ group and a nearby oxygen atom, can stabilize certain conformations. nih.gov However, X-ray analysis of a related 2-difluoromethoxy-substituted compound revealed that the hydrogen of the difluoromethoxy group did not orient towards a neighboring oxygen, suggesting that other steric and electronic factors dominate the conformational preference in the solid state. nih.gov Computational modeling using methods like Density Functional Theory (DFT) can predict the relative energies of different conformers, identifying the most stable geometries in the gas phase or in solution.

Tautomerism is not a significant consideration for this compound itself, as it lacks the necessary proton mobility. However, for derivatives where it might be a factor, computational methods can be used to assess the relative stability of different tautomeric forms.

Molecular Modeling and Docking Studies for Exploring Potential Biological Interactions

The this compound scaffold is a valuable starting point for designing ligands that can interact with biological targets like enzymes and receptors. The difluoromethoxy groups are of particular interest in medicinal chemistry because they can serve as bioisosteres for other groups, potentially improving metabolic stability and binding affinity. nih.gov The -OCHF₂ group can act as a hydrogen bond donor and alter lipophilicity, which are key properties for drug-receptor interactions. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in structure-based drug design. For analogues derived from this compound, docking studies can screen virtual libraries of compounds against a specific protein target, predicting their binding modes and affinities. For instance, in designing inhibitors for enzymes, the benzaldehyde moiety could be modified to form covalent or non-covalent interactions within the active site, while the bis(difluoromethoxy)-substituted phenyl ring explores specific binding pockets.

Beyond simple docking scores, more rigorous computational methods like alchemical free energy calculations can provide quantitative predictions of binding affinity (e.g., ΔG). nih.govnih.gov These methods simulate the physical process of transforming one ligand into another within the receptor's binding site, allowing for a precise comparison of their binding energies. nih.gov

For a series of analogues based on the this compound core, these calculations can help prioritize which compounds to synthesize and test experimentally. The accuracy of these predictions depends on the quality of the force fields used and the conformational sampling achieved during the simulation. nih.gov Studies have shown that binding free energy predictions can achieve a root-mean-square error (RMSE) of around 1-2 kcal/mol compared to experimental values, making them a valuable tool in lead optimization. nih.govdundee.ac.uk

The table below illustrates the type of data generated from such predictive studies, showing hypothetical binding affinities for a series of designed analogues targeting a generic kinase.

| Compound ID | Modification on Benzaldehyde | Predicted Binding Free Energy (ΔG, kcal/mol) |

| BDB-01 | (Reference) this compound | -6.5 |

| BDB-02 | Aldehyde converted to Schiff base with aniline | -7.8 |

| BDB-03 | Aldehyde reduced to alcohol | -6.1 |

| BDB-04 | Aldehyde oxidized to carboxylic acid | -8.2 |

| BDB-05 | Schiff base with 4-aminopyridine | -8.5 |

Note: The data in this table is illustrative and intended to represent the output of computational binding affinity predictions.

Computational simulations, particularly those using quantum mechanics (QM) methods like DFT, are essential for understanding the reactivity of this compound and its transformations. nih.gov These methods can map out entire reaction pathways, identify transition states (TS), and calculate activation energies, providing a detailed picture of the reaction mechanism at the molecular level. nih.govcanterbury.ac.uk

For example, the reaction of the aldehyde group is central to the compound's chemistry. DFT studies on the reactions of benzaldehyde derivatives, such as condensation to form Schiff bases or participation in multicomponent reactions like the Biginelli reaction, have elucidated the stepwise mechanisms. nih.govmdpi.com Such studies identify key intermediates and transition states, explaining how substituents on the phenyl ring influence the reaction's feasibility and rate. nih.govmdpi.com For instance, the electronic properties of the difluoromethoxy groups would be expected to impact the electrophilicity of the aldehyde's carbonyl carbon.

Theoretical calculations can also provide insight into reactions like hydrogenation or oxidation. acs.org By calculating the activation barriers for different potential reaction pathways, researchers can predict the likely products and understand the selectivity of a given reaction. acs.org For instance, a study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole identified three distinct transition states corresponding to hemiaminal formation, internal rearrangement, and final water elimination to yield a Schiff base. nih.govcanterbury.ac.uk Similar computational approaches can be applied to this compound to predict its behavior in various synthetic transformations.

The table below summarizes key parameters that can be calculated to understand a hypothetical reaction mechanism, such as the formation of a Schiff base.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Step 1: Nucleophilic Attack | Activation Energy (ΔE‡) for TS1 | +15.2 |

| Reaction Energy (ΔErxn) for Hemiaminal | -5.8 | |

| Step 2: Dehydration | Activation Energy (ΔE‡) for TS2 | +25.6 |

| Overall Reaction Energy (ΔErxn) | -2.1 |

Note: The data in this table is hypothetical, illustrating typical outputs from DFT calculations on reaction mechanisms.

Spectroscopic Characterization Methodologies for 2,4 Bis Difluoromethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For the structural analysis of 2,4-Bis(difluoromethoxy)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are indispensable, providing a comprehensive picture of the proton, carbon, and fluorine environments, respectively.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the difluoromethoxy groups.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-10.5 ppm.

The protons on the aromatic ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at the C6 position, being ortho to the electron-withdrawing aldehyde group, is expected to be the most deshielded of the aromatic protons. The proton at the C5 position will be coupled to the C6 proton, and the proton at the C3 position will show a smaller coupling.

The protons of the two difluoromethoxy (-OCHF₂) groups are expected to appear as triplets due to coupling with the two adjacent fluorine atoms (¹JHF). The chemical shift of these protons will be significantly influenced by the electronegative oxygen and fluorine atoms.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | ~10.2 | s | - |

| Ar-H (C6) | ~7.8 | d | ~8.5 |

| Ar-H (C5) | ~7.2 | dd | ~8.5, ~2.0 |

| Ar-H (C3) | ~7.0 | d | ~2.0 |

| OCHF₂ (C2) | ~6.7 | t | ~74 |

| OCHF₂ (C4) | ~6.6 | t | ~74 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 185-195 ppm. The aromatic carbons will have chemical shifts in the aromatic region (δ 110-160 ppm), with the carbons attached to the electron-withdrawing difluoromethoxy and aldehyde groups being more deshielded. The carbons of the difluoromethoxy groups will appear as triplets due to coupling with the two fluorine atoms (¹JCF).

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| CHO | ~189 | s |

| C1 | ~125 | s |

| C2 | ~155 | t |

| C3 | ~110 | s |

| C4 | ~158 | t |

| C5 | ~123 | s |

| C6 | ~132 | s |

| OC HF₂ (C2) | ~115 | t |

| OC HF₂ (C4) | ~114 | t |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since this compound contains two difluoromethoxy groups, ¹⁹F NMR is crucial for its structural confirmation. The two difluoromethoxy groups are in different chemical environments (one at the C2 position and the other at the C4 position), and therefore, they are expected to show two distinct signals in the ¹⁹F NMR spectrum.

Each signal will appear as a doublet of doublets or a more complex multiplet due to coupling with the geminal proton (¹JFH) and potentially long-range couplings with the aromatic protons. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃.

Expected ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| OCF₂ (C2) | ~-80 to -90 | d |

| OCF₂ (C4) | ~-80 to -90 | d |

Note: The specific chemical shifts can vary based on the reference standard and solvent used.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms in a molecule, which is particularly useful for complex structures or for the unambiguous assignment of ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would reveal the coupling between the adjacent aromatic protons (H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This would allow for the direct assignment of the signals for the aromatic C-H pairs and the OCHF₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, correlations would be expected between the aldehydic proton and the C1 and C6 carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY could show spatial proximity between the aldehydic proton and the proton at the C6 position, as well as between the protons of the difluoromethoxy groups and adjacent aromatic protons.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₆F₄O₃), the exact mass can be calculated based on the most abundant isotopes of each element.

The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) or carbon monoxide (CO).

Calculated Exact Mass for this compound:

| Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₆F₄O₃ | 238.0253 |

By comparing the experimentally measured exact mass to the calculated mass, the elemental formula of the compound can be confirmed with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the dual purpose of separating this compound from impurities and confirming its molecular identity through mass analysis. In a typical LC-MS/MS setup, the compound is first passed through a liquid chromatography column, which separates it from other components in the mixture based on its affinity for the stationary and mobile phases. The eluent is then introduced into a mass spectrometer.

For this compound, electrospray ionization (ESI) is a commonly utilized soft ionization technique that generates protonated molecular ions, [M+H]⁺, or other adducts with minimal fragmentation. The initial mass spectrum (MS1) would be expected to show a prominent peak corresponding to the mass of the protonated molecule.

Table 1: Predicted LC-MS/MS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 239.0326 |

| [M+Na]⁺ | 261.0145 |

Note: This data is predicted and should be confirmed with experimental analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A key feature in the spectrum will be the absorptions related to the difluoromethoxy groups. The C-O-C stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Furthermore, the C-F stretching vibrations will give rise to strong absorption bands, usually in the 1000-1200 cm⁻¹ range. While a specific, experimentally verified IR spectrum for this compound is not publicly available, the expected absorption regions provide a solid basis for its characterization.

Table 2: Expected Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

Chromatographic Methods for Purification and Analytical Purity

Chromatographic techniques are fundamental to the isolation and purity assessment of this compound, both during and after its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in a separation.

For aromatic aldehydes like this compound, a common mobile phase for TLC analysis would be a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether. The ratio of these solvents can be adjusted to achieve optimal separation. The spots can be visualized under UV light, as the aromatic ring will absorb UV radiation, or by using a staining agent. By comparing the spot of the reaction mixture to that of the starting material, the consumption of the reactant and the formation of the product can be tracked over time.

Column Chromatography for Product Isolation and Purification

Once a reaction is complete, column chromatography is often employed for the preparative-scale purification of the desired product. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top.